molecular formula C18H18O6 B1589352 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan CAS No. 162602-04-2

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

Cat. No.: B1589352
CAS No.: 162602-04-2
M. Wt: 330.3 g/mol
InChI Key: MMKQEVQTCAAXTI-FZKQIMNGSA-N
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Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for flavonoid nomenclature, with the compound designated under Chemical Abstracts Service registry number 162602-04-2. The complete chemical name reflects the specific substitution pattern present on the flavonoid backbone, with the numbering system following standard conventions for flavonoid structures where the benzopyran ring system serves as the core structure for positional assignments.

According to systematic chemical databases, the compound possesses the molecular formula C18H18O6 with a corresponding molecular weight of 330.33 grams per mole. The structural representation includes specific stereochemical designations, with the compound existing as (2R,3R)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-3-ol, indicating the precise three-dimensional arrangement of atoms within the molecule. This stereochemical specificity is crucial for understanding the compound's biological activity and its interactions with other molecules.

Chemical Identifier Value
Chemical Abstracts Service Number 162602-04-2
Molecular Formula C18H18O6
Molecular Weight 330.33 g/mol
International Union of Pure and Applied Chemistry Name (2R,3R)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-3-ol
Simplified Molecular Input Line Entry System COC1=CC(=C2CC(C(OC2=C1)C3=CC4=C(C=C3)OCO4)O)OC
International Chemical Identifier Key MMKQEVQTCAAXTI-FZKQIMNGSA-N

The compound's structural elucidation has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques. These analytical methods have confirmed the presence of all functional groups and their precise positioning within the molecular framework. The methylenedioxy bridge, characteristic of this compound, creates a unique five-membered ring system that contributes to the molecule's rigidity and influences its overall chemical reactivity patterns.

Alternative nomenclature systems have been employed in various research contexts, with the compound sometimes referred to by simplified names that emphasize its key structural features. However, the systematic name remains the most precise descriptor for scientific communication and database searches. The compound's registration in major chemical databases, including PubChem and the National Institute of Standards and Technology Chemistry WebBook, ensures consistent identification across research platforms.

Historical Context in Phytochemical Research

The discovery and characterization of this compound represents a significant milestone in the systematic investigation of plant secondary metabolites, particularly within the context of bioactivity-guided natural product isolation. Early reports of this compound emerged from comprehensive phytochemical studies of Machilus thunbergii, where researchers employed sophisticated chromatographic techniques to isolate and characterize bioactive constituents from various plant tissues. These initial investigations established the foundation for understanding the compound's natural distribution and potential biological significance.

Historical research into this flavonoid compound has been closely linked to broader investigations of neuroprotective natural products, with the compound first gaining attention due to its demonstrated ability to protect primary cultures of rat cortical cells against glutamate-induced neurotoxicity. This discovery marked an important advancement in the field of natural neuroprotective agents and highlighted the potential therapeutic value of complex flavonoid structures. The compound exhibited significant protective activity at concentrations ranging from 0.1 to 10.0 micromolar, establishing it as a potent bioactive constituent worthy of further investigation.

Subsequent phytochemical surveys expanded the known distribution of this compound to include multiple plant species across different genera, including notable isolations from Sassafras randaiense and Cinnamomum cassia. These discoveries contributed to the developing understanding of flavonoid diversity within the Lauraceae family and provided important insights into the evolutionary relationships between different plant groups. The compound's presence across taxonomically related species suggested conserved biosynthetic pathways and potential ecological functions.

The historical development of analytical techniques for flavonoid characterization has been crucial for advancing our understanding of this compound and related compounds. Early isolation efforts relied primarily on classical chromatographic methods, while modern approaches incorporate advanced spectroscopic techniques and high-resolution mass spectrometry for precise structural determination. These technological advances have enabled researchers to characterize increasingly complex natural products and to understand their detailed molecular structures with unprecedented accuracy.

Contemporary research into this flavonoid has expanded beyond simple isolation and characterization to include comprehensive biological activity screening and mechanistic studies. Modern investigations have employed sophisticated cell culture models and molecular biology techniques to elucidate the compound's mechanisms of action and to identify potential therapeutic applications. This evolution in research approaches reflects the broader transformation of natural product research from descriptive chemistry toward mechanistic biology and drug discovery applications.

Properties

IUPAC Name

(2R,3R)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-20-11-6-15(21-2)12-8-13(19)18(24-16(12)7-11)10-3-4-14-17(5-10)23-9-22-14/h3-7,13,18-19H,8-9H2,1-2H3/t13-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKQEVQTCAAXTI-FZKQIMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C(O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H]([C@H](O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438372
Record name (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162602-04-2
Record name (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Summary

  • Starting material : A glycosylated flavanone compound (compound A), chemically named (2S)-7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one.
  • Enzymes used : Hesperidinase (for hydrolysis), glucose oxidase, and catalase (to remove byproducts and drive reaction forward).
  • Additives : Dithiothreitol (DTT) to maintain enzyme activity and promote substrate-enzyme binding.
  • Reaction conditions :
    • pH: 5.5 to 6.5 (optimal ~6.0)
    • Temperature: 50 to 60 °C (optimal ~55 °C)
    • Enzyme dosages: Hesperidinase 5-10% (mass relative to substrate), glucose oxidase 0.2-0.6%, catalase 0.03-0.08%
    • DTT dosage: 0.5-1.5% (optimal ~1%)
  • Solvent : Water (no organic solvents), making the process environmentally friendly.
  • Reaction monitoring : Thin layer chromatography (TLC) using G254 plates with ethyl acetate:methanol:water (10:1.7:1.3) as the mobile phase.
  • Post-reaction processing : Filtration, washing, and drying at 80 °C for 30 hours.

Advantages

  • Short enzymolysis time.
  • High product yield and purity.
  • Reduced enzyme consumption.
  • Environmentally benign (water as solvent, no toxic byproducts).
  • Suitable for scale-up and industrial production.

Reaction Scheme and Mechanism

The enzymatic hydrolysis cleaves glycosidic bonds in compound A, releasing the aglycone flavanone with desired hydroxyl and methoxy substitutions. The presence of glucose oxidase and catalase removes glucose and hydrogen peroxide byproducts, preventing enzyme inhibition and pushing the reaction equilibrium forward.

Data Tables from Patent CN115896201A

Parameter Range Optimal Value Notes
pH 5.5 - 6.5 6.0 Maintains enzyme activity
Temperature (°C) 50 - 60 55 Optimal for enzyme stability
Hesperidinase (% mass) 5 - 10 10 Catalyzes glycosidic bond hydrolysis
Dithiothreitol (% mass) 0.5 - 1.5 1.0 Protects enzyme structure
Glucose oxidase (% mass) 0.2 - 0.6 0.4 Removes glucose byproduct
Catalase (% mass) 0.03 - 0.08 0.05 Decomposes hydrogen peroxide
Step Description
1. Substrate dispersion Compound A dispersed in aqueous enzyme solution
2. pH adjustment pH adjusted to 5.5-6.5 using sodium hydroxide/carbonate
3. Temperature control Reaction maintained at 50-60 °C
4. Enzymatic reaction Addition of hesperidinase, glucose oxidase, catalase, DTT
5. Reaction monitoring TLC until substrate spots disappear
6. Product isolation Filtration, washing, drying at 80 °C for 30 hours

Chromatographic Analysis

The patent includes chromatograms demonstrating the purity of the product under different enzymatic conditions, confirming the effectiveness of the method.

Chemical Synthesis Considerations

While enzymatic methods are preferred for selectivity and environmental reasons, chemical synthesis of this compound may involve:

  • Stepwise methylation of hydroxyl groups using methylating agents (e.g., dimethyl sulfate or methyl iodide).
  • Formation of the methylenedioxy ring via reaction of adjacent hydroxyl groups with methylene donors (e.g., dichloromethane under basic conditions).
  • Hydroxylation at the 3-position through selective oxidation or functional group transformation.

These methods require careful control to avoid over-methylation or side reactions and often involve organic solvents and multiple purification steps.

Summary and Expert Recommendations

  • The enzymatic preparation method described in patent CN115896201A offers a robust, scalable, and environmentally friendly approach to synthesize flavanones structurally related to this compound.
  • Key parameters such as enzyme ratios, pH, temperature, and additives like dithiothreitol critically influence yield and purity.
  • The method avoids organic solvents, reduces byproducts, and simplifies purification.
  • Chemical synthesis routes, while possible, are more complex and less environmentally sustainable.
  • For industrial or research applications focusing on high purity and yield, adopting enzymatic biosynthesis with optimized conditions is recommended.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding dihydroflavan.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-keto-5,7-dimethoxy-3’,4’-methylenedioxyflavan.

    Reduction: Formation of 3-hydroxy-5,7-dimethoxy-3’,4’-methylenedioxy-dihydroflavan.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18O6
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 162602-04-2

The compound features a complex structure characterized by multiple methoxy groups and a hydroxyl group, which contribute to its unique chemical behavior and biological activities. Its benzo[d][1,3]dioxole structure is particularly important for its reactivity and interactions in biological systems .

Biological Activities

Research indicates that this compound possesses several noteworthy biological properties:

  • Antioxidant Activity : Exhibits strong free radical scavenging capabilities, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Shows effectiveness against various pathogens, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 45.0 µg/ml reported .

Applications in Pharmaceuticals

Given its diverse biological activities, this compound is being investigated for various pharmaceutical applications:

  • Potential Drug Development : Its antioxidant and anti-inflammatory properties make it a promising candidate for developing new therapeutic agents aimed at treating chronic diseases like cancer and cardiovascular disorders .
  • Cosmetic Industry : The compound is also utilized in skincare products due to its antioxidant properties, which help protect skin cells from damage caused by environmental stressors .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
5-HydroxyflavoneHydroxyl group at position 5Strong antioxidant activity
7-MethoxyflavoneMethoxy group at position 7Exhibits anti-cancer properties
3',4'-MethylenedioxyflavoneMethylenedioxy groups at positions 3' and 4'Potential neuroprotective effects

This comparison highlights how the unique combination of functional groups in this compound may confer distinct biological activities that warrant further investigation.

Case Studies and Research Findings

  • Anti-Tubercular Activity Study : A study demonstrated that extracts containing this compound exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting its potential role in developing new antitubercular agents .
  • Antioxidant Efficacy Evaluation : In vitro assays showed that the compound effectively scavenged free radicals, indicating its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Flavans

Structural Differences

The unique structural features of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan distinguish it from related compounds (Table 1):

Compound Name Substitutions Key Structural Features Source
This compound C-3 (OH), C-5 (OMe), C-7 (OMe), C-3'/C-4' (methylenedioxy) Cis-configuration at C-2/C-3; dual methoxy groups at C-5/C-7 Pteridium aquilinum
(2S)-7-Methoxy-3',4'-methylenedioxyflavan C-7 (OMe), C-3'/C-4' (methylenedioxy) Lacks C-3 hydroxyl and C-5 methoxy groups; simpler substitution pattern Ageratum conyzoides
(2R,3R)-3-Hydroxy-7-methoxy-3',4'-methylenedioxyflavan C-3 (OH), C-7 (OMe), C-3'/C-4' (methylenedioxy) Retains C-3 hydroxyl but lacks C-5 methoxy; distinct stereochemistry (2R,3R) Crinum biflorum
7-Hydroxy-3',4'-methylenedioxyflavan C-7 (OH), C-3'/C-4' (methylenedioxy) No methoxy groups; hydroxyl at C-7 instead of C-3 Terminalia bellirica
Antiviral Activity
  • This compound : Exhibits binding affinity to SARS-CoV-2 proteins (PLpro and SGp-RBD) with a docking score of -8.2 kcal/mol, inhibiting viral replication . It also suppresses HIV-1 antigen production in MT4 cells .
  • 7-Hydroxy-3',4'-methylenedioxyflavan : Shows anti-HIV activity but lacks reported efficacy against SARS-CoV-2 .
Antimicrobial Activity
  • This compound : Active against Staphylococcus aureus due to its methylenedioxy and methoxy groups enhancing membrane penetration .
  • (2S)-4',7-Dimethoxyflavan : Moderate antibacterial activity against Gram-positive bacteria but weaker than its hydroxylated analogs .
Anticancer Activity
  • This compound : Inhibits MCF7 (breast cancer) and BUS (bladder cancer) cell proliferation via apoptosis induction .
  • Urgineanin B (homoisoflavanoid): Targets ovarian carcinoma and melanoma cells but has higher cytotoxicity to non-cancerous cells .

Pharmacological and Pharmacokinetic Insights

Drug-Likeness and ADMET Properties

  • This compound : Predicted to comply with Lipinski’s rule (MW < 500, logP < 5), suggesting oral bioavailability. It forms hydrogen bonds with Arg444 and His445 residues in SARS-CoV-2 proteins, enhancing target specificity .
  • Ellagic Acid and Quercetin : While also effective against SARS-CoV-2, these compounds exhibit poor solubility or higher toxicity .

Biological Activity

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan (CAS Number: 162602-04-2) is a flavonoid compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H18O6
  • Molecular Weight : 330.3 g/mol
  • Appearance : Yellow powder
  • Purity : > 95% .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which help in neutralizing free radicals in the body. Research indicates that this compound exhibits significant antioxidant activity, contributing to its potential in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer effects of flavonoids. For instance:

  • Mechanism of Action : This compound may inhibit protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to induce apoptosis in various cancer cell lines, including liver and breast cancer cells .

Case Study: HepG2 Cell Line

In vitro studies demonstrated that this compound significantly reduced the viability of HepG2 cells (human liver cancer cell line) with an IC50 value below 10 μmol/L .

Anti-inflammatory Effects

Flavonoids are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases.

Neuroprotective Effects

Emerging research suggests that flavonoids can exert neuroprotective effects by reducing neuronal cell death and promoting cognitive function. The specific neuroprotective mechanisms of this compound require further investigation but may involve modulation of oxidative stress and inflammation.

Comparative Analysis of Flavonoids

The following table summarizes the biological activities of selected flavonoids, including this compound:

FlavonoidAntioxidant ActivityAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighSignificantModerateEmerging
MyricetinHighStrongStrongModerate
SilybinModerateStrongModerateWeak

Q & A

Q. What are the recommended methods for isolating 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan from natural sources?

The compound has been isolated from Pteridium aquilinum var. latiusculum using ethanol extraction followed by chromatographic purification (e.g., HPLC or column chromatography) . Key steps include:

  • Plant material preparation : Dried aerial parts are ground and subjected to Soxhlet extraction with ethanol.
  • Fractionation : Ethyl acetate partitioning of the crude extract to concentrate flavonoids.
  • Purification : Reversed-phase HPLC with UV detection (λ = 280 nm) or silica gel chromatography using gradient elution (hexane:ethyl acetate) .
  • Validation : Purity ≥98% confirmed via NMR and LC-MS .

Q. How is the structural identity of this compound confirmed?

Structural elucidation combines multiple techniques:

  • NMR spectroscopy : 1H and 13C NMR data resolve substituents (e.g., methoxy groups at C-5/C-7, methylenedioxy at C-3'/C-4') .
  • Mass spectrometry : High-resolution LC-MS (HRMS) confirms molecular formula (C18H18O6, m/z 330.3) .
  • X-ray crystallography : Absolute configuration (2R-cis) was determined for derivatives .
  • ECD spectroscopy : Used to resolve stereochemical ambiguities in racemic mixtures .

Q. What are the standard storage conditions to maintain compound stability?

The compound should be stored as a lyophilized powder at 0–10°C in airtight, light-protected containers. Desiccants (e.g., silica gel) are recommended to prevent hydrolysis of the methylenedioxy group . Purity degradation >2% over six months has been reported under suboptimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this flavan?

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from:

  • Source variability : Plant chemotypes (e.g., Crinum biflorum vs. Pteridium aquilinum) produce structurally similar but distinct analogs .
  • Racemic mixtures : The compound’s C-3 hydroxyl group enables keto-enol tautomerism, leading to racemization during extraction. Chiral HPLC or enzymatic resolution is required to isolate enantiomers .
  • Assay design : Standardize protocols (e.g., MIC for antimicrobial testing, MTT for cytotoxicity) and use positive controls (e.g., epicatechin for antioxidant assays) .

Q. What synthetic strategies are available for producing analogs with enhanced bioactivity?

  • Catalytic methylation : 4 Å molecular sieves enable regioselective methoxylation under mild conditions (e.g., methanol as solvent, 60°C) .
  • Benzyl protection : Temporary protection of the 3-hydroxy group with benzyl chloride improves yield in methylenedioxy ring formation .
  • Structure-activity relationship (SAR) studies : Modifying the B-ring (e.g., replacing methylenedioxy with hydroxyl/methoxy groups) alters antiproliferative activity against cancer cells .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • UPLC-MS/MS : Multiple reaction monitoring (MRM) with transitions m/z 330.3 → 165.1 (quantifier) and 330.3 → 137.0 (qualifier) achieves detection limits of 0.1 ng/mL .
  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% formic acid in water:acetonitrile), retention time ~12.3 min .
  • Validation : Linearity (R² > 0.99) over 1–100 µg/mL, recovery rates ≥95% .

Q. How does the compound’ tautomeric equilibrium impact pharmacological studies?

The 3-hydroxy group facilitates keto-enol tautomerism, which affects:

  • Solubility : Enol form dominates in polar solvents (e.g., DMSO), enhancing bioavailability .
  • Receptor binding : Molecular docking studies show the keto form preferentially binds to estrogen receptors .
  • Analytical quantification : Tautomers exhibit distinct UV spectra (λmax = 270 nm for enol, 310 nm for keto), requiring dual-wavelength detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan
Reactant of Route 2
3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

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